1-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-3-(4-ethylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-(4-ETHYLPHENYL)THIOUREA is a complex organic compound that belongs to the class of thioureas. This compound is characterized by the presence of a pyrazole ring substituted with a chlorine and a methyl group, linked to a thiourea moiety through a propyl chain. The compound also features an ethyl-substituted phenyl group attached to the thiourea nitrogen. Such structural features make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-(4-ETHYLPHENYL)THIOUREA typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 4-chloro-3-methylphenylhydrazine with a suitable β-diketone under acidic conditions.
Alkylation: The pyrazole derivative is then alkylated using 1-bromo-3-chloropropane to introduce the propyl chain.
Thiourea Formation: The alkylated pyrazole is reacted with 4-ethylphenyl isothiocyanate under basic conditions to form the final thiourea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the thiourea moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The chlorine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-(4-ETHYLPHENYL)THIOUREA has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mechanism of Action
The mechanism of action of N-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-(4-ETHYLPHENYL)THIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-(4-METHYLPHENYL)THIOUREA
- N-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-(4-ISOPROPYLPHENYL)THIOUREA
Uniqueness
N-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-(4-ETHYLPHENYL)THIOUREA is unique due to its specific substitution pattern on the pyrazole ring and the presence of an ethyl group on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H21ClN4S |
---|---|
Molecular Weight |
336.9 g/mol |
IUPAC Name |
1-[3-(4-chloro-3-methylpyrazol-1-yl)propyl]-3-(4-ethylphenyl)thiourea |
InChI |
InChI=1S/C16H21ClN4S/c1-3-13-5-7-14(8-6-13)19-16(22)18-9-4-10-21-11-15(17)12(2)20-21/h5-8,11H,3-4,9-10H2,1-2H3,(H2,18,19,22) |
InChI Key |
NBIJPVFMZBOVCM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=S)NCCCN2C=C(C(=N2)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.